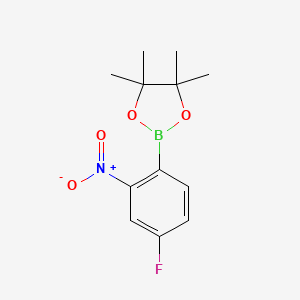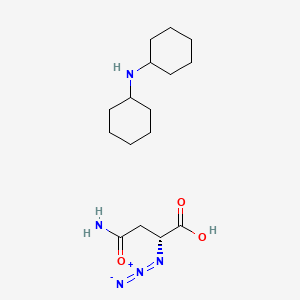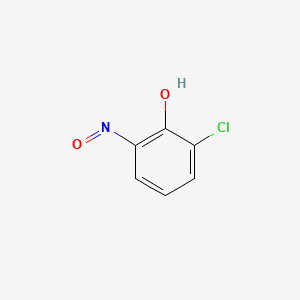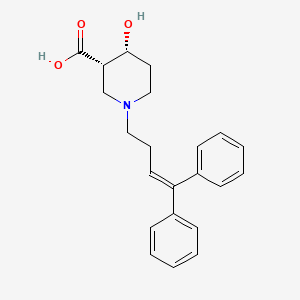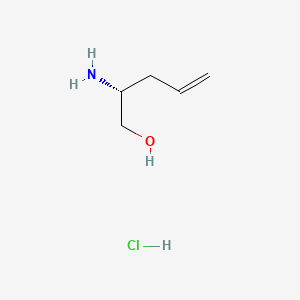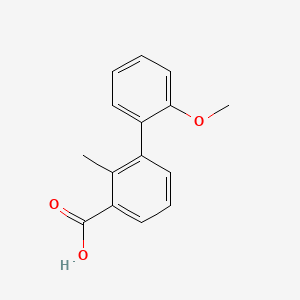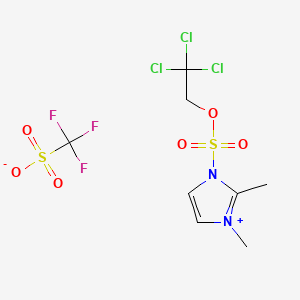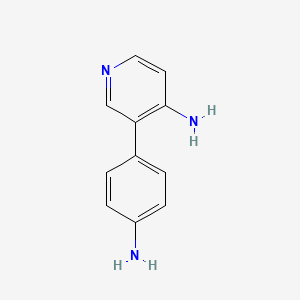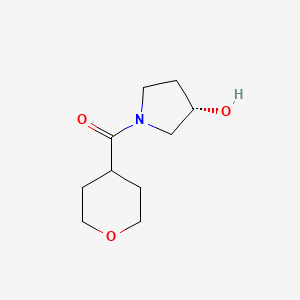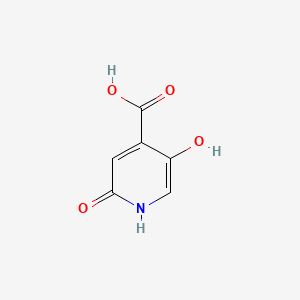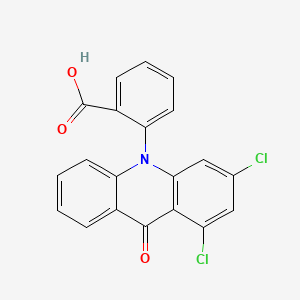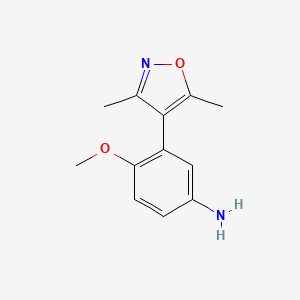
3-(3,5-Dimethylisoxazol-4-yl)-4-methoxyaniline
Vue d'ensemble
Description
3-(3,5-Dimethylisoxazol-4-yl)-4-methoxyaniline is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylisoxazol-4-yl)-4-methoxyaniline typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of the Dimethyl Groups: The dimethyl groups are introduced through alkylation reactions using appropriate alkylating agents under basic conditions.
Attachment of the Methyloxyphenyl Group: The methyloxyphenyl group is attached via a nucleophilic aromatic substitution reaction, where the amine group acts as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Reduction reactions can target the isoxazole ring, converting it to an isoxazoline or other reduced forms.
Substitution: The amine group can participate in various substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Isoxazolines or other reduced derivatives.
Substitution: Amides or secondary amines.
Applications De Recherche Scientifique
3-(3,5-Dimethylisoxazol-4-yl)-4-methoxyaniline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(3,5-Dimethylisoxazol-4-yl)-4-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isoxazole ring and the methyloxyphenyl group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-(3,5-Dimethyl-4-isoxazolyl)phenyl]amine: Lacks the methyloxy group, which may affect its reactivity and binding properties.
[3-(4-Methyloxyphenyl)-4-isoxazolyl]amine: Lacks the dimethyl groups, which may influence its steric and electronic properties.
Uniqueness
3-(3,5-Dimethylisoxazol-4-yl)-4-methoxyaniline is unique due to the presence of both the dimethyl-isoxazole ring and the methyloxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1300031-61-1 |
|---|---|
Formule moléculaire |
C12H14N2O2 |
Poids moléculaire |
218.256 |
Nom IUPAC |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-4-methoxyaniline |
InChI |
InChI=1S/C12H14N2O2/c1-7-12(8(2)16-14-7)10-6-9(13)4-5-11(10)15-3/h4-6H,13H2,1-3H3 |
Clé InChI |
WHLKGQGVQDAOJM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C)C2=C(C=CC(=C2)N)OC |
Synonymes |
[3-(3,5-diMethyl-4-isoxazolyl)-4-(Methyloxy)phenyl]aMine |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
